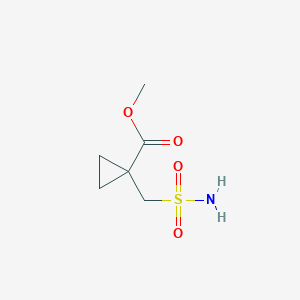![molecular formula C14H9ClN2S B2798877 2-[(2-Chlorophenyl)sulfanyl]quinoxaline CAS No. 338394-57-3](/img/structure/B2798877.png)
2-[(2-Chlorophenyl)sulfanyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Chlorophenyl)sulfanyl]quinoxaline” is a chemical compound with the molecular formula C14H9ClN2S . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “2-[(2-Chlorophenyl)sulfanyl]quinoxaline”, has been a subject of extensive research . Quinoxaline can be synthesized by adopting green chemistry principles . A new and efficient protocol has been developed for the synthesis of ketamine, a related compound, by using a hydroxy ketone intermediate .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound formed by the fusion of benzene and pyrazine rings . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline has emerged as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent research .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Chlorophenyl)sulfanyl]quinoxaline” include a molecular weight of 272.75 . More specific properties such as boiling point or solubility are not provided in the retrieved sources.Scientific Research Applications
Medicine and Pharmacology
Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
Antibacterial Activity
The substituted 4-methoxyphenyl quinoxaline sulfonamide and substituted 2-methoxyphenyl quinoxaline sulfonamide derivative showed the best antibacterial activity against S. Aureus .
Antifungal Activity
The compound Benzimidazo[2’,1’:2,3]thiazolo[4,5-b]quinoxaline showed the highest anti-fungal inhibition .
Neuropharmacological Activity
Quinoxaline sulfonamide derivatives have shown neuropharmacological activities .
Anti-inflammatory Activity
Quinoxaline sulfonamide derivatives have also demonstrated anti-inflammatory activities .
Anticancer Activity
Quinoxaline sulfonamide derivatives have shown anticancer activities .
Diuretic Activity
Quinoxaline sulfonamide derivatives have shown diuretic activities .
Antileishmanial Activity
Quinoxaline sulfonamide derivatives have shown antileishmanial activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICYQMLAJLTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)sulfanyl]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)



![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)
![4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol](/img/structure/B2798804.png)


![8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2798814.png)
![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)
![3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)